8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. The addition of a bromine atom at the 8th position in this compound potentially alters its pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Bromination: The precursor undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8th position.
Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the tetrahydro-1,4-benzodiazepin-2-one core structure.
Chemical Reactions Analysis
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Scientific Research Applications
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential interactions with biological targets, including receptors in the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anxiolytic or anticonvulsant properties.
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine atom at the 8th position may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors .
Comparison with Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine derivatives such as:
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Alprazolam: Known for its rapid onset of action and used in the treatment of anxiety disorders.
The presence of the bromine atom in this compound distinguishes it from these compounds, potentially offering unique pharmacological properties .
Properties
CAS No. |
1629195-56-7 |
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Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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